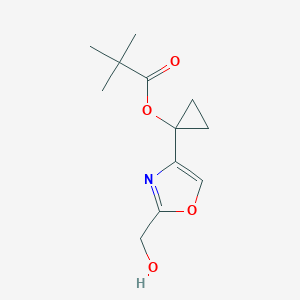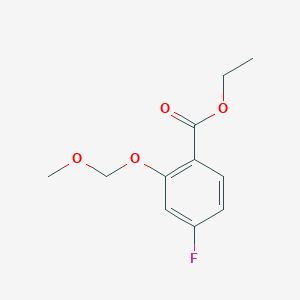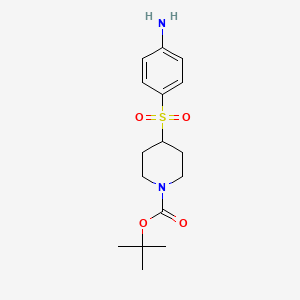![molecular formula C15H19N3OS B8435695 N-[4-methyl-5-(2-tert-butyl-4-pyridyl)-1,3-thiazol-2-yl]acetamide CAS No. 1163706-63-5](/img/structure/B8435695.png)
N-[4-methyl-5-(2-tert-butyl-4-pyridyl)-1,3-thiazol-2-yl]acetamide
描述
N-[4-methyl-5-(2-tert-butyl-4-pyridyl)-1,3-thiazol-2-yl]acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by its unique structure, which includes a thiazole ring, a pyridine ring, and an acetamide group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-methyl-5-(2-tert-butyl-4-pyridyl)-1,3-thiazol-2-yl]acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the thiazole intermediate.
Acetylation: The final step involves the acetylation of the thiazole-pyridine intermediate using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: N-[4-methyl-5-(2-tert-butyl-4-pyridyl)-1,3-thiazol-2-yl]acetamide can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the acetamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine or thiazole rings can be functionalized with various substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Halogenated reagents, bases like sodium hydroxide or potassium carbonate, and solvents such as dimethylformamide or dichloromethane.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole or pyridine derivatives.
科学研究应用
N-[4-methyl-5-(2-tert-butyl-4-pyridyl)-1,3-thiazol-2-yl]acetamide has found applications in several areas of scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of N-[4-methyl-5-(2-tert-butyl-4-pyridyl)-1,3-thiazol-2-yl]acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific biological processes.
Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, or immune response, contributing to its potential therapeutic effects.
相似化合物的比较
N-[4-methyl-5-(2-tert-butyl-4-pyridyl)-1,3-thiazol-2-yl]acetamide can be compared with other thiazole and pyridine derivatives:
-
Similar Compounds
- This compound
- 2-aminothiazole derivatives
- Pyridine-thiazole hybrids
-
Uniqueness: : The unique combination of the thiazole and pyridine rings, along with the acetamide group, gives this compound distinct chemical and biological properties, making it a valuable compound for research and development.
属性
CAS 编号 |
1163706-63-5 |
|---|---|
分子式 |
C15H19N3OS |
分子量 |
289.4 g/mol |
IUPAC 名称 |
N-[5-(2-tert-butylpyridin-4-yl)-4-methyl-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C15H19N3OS/c1-9-13(20-14(17-9)18-10(2)19)11-6-7-16-12(8-11)15(3,4)5/h6-8H,1-5H3,(H,17,18,19) |
InChI 键 |
KEGKIKXJRKOGNU-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC(=N1)NC(=O)C)C2=CC(=NC=C2)C(C)(C)C |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
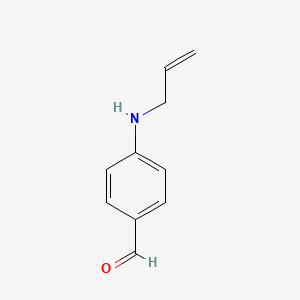


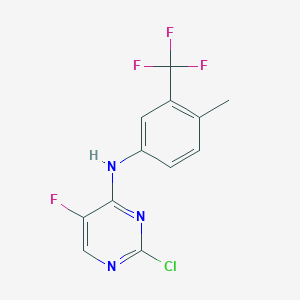
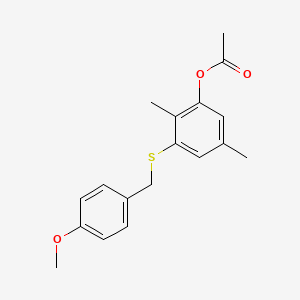
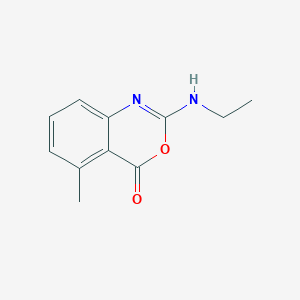

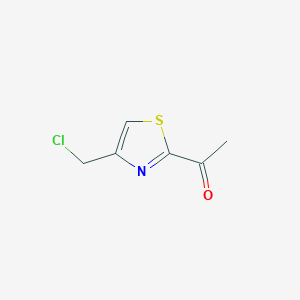
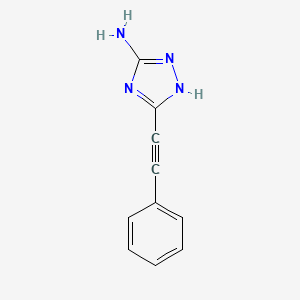
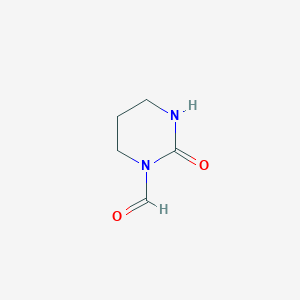
![4-[(Tert-butoxycarbonyl)amino]-3-iodo-2-methoxypyridine](/img/structure/B8435698.png)
